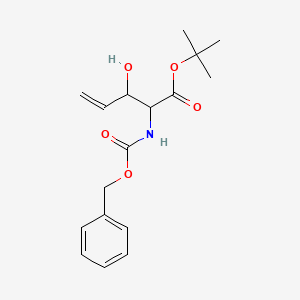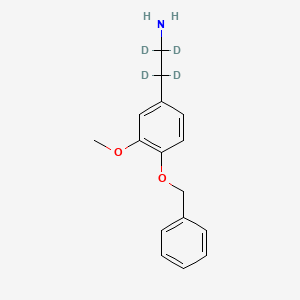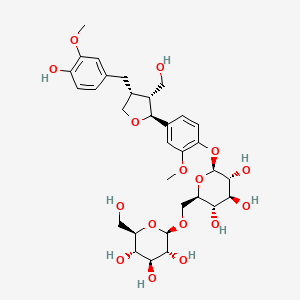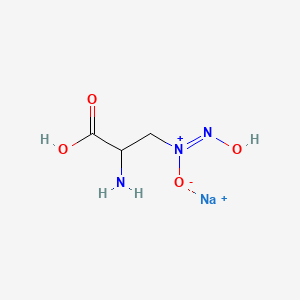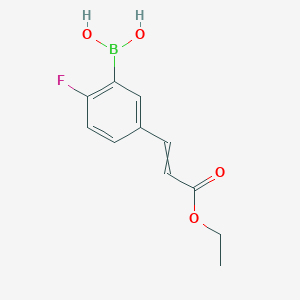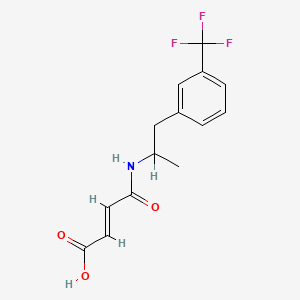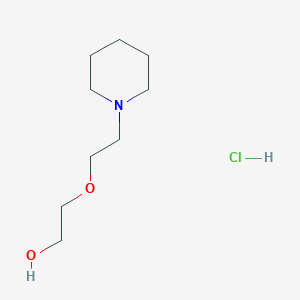
2-(2-Piperidinoethoxy)ethanol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Piperidinoethoxy)ethanol Hydrochloride is an organic compound with the chemical formula C12H25NO2. It appears as a colorless to pale yellow liquid and is soluble in ethanol, ether, and chloroform . This compound is often used as an intermediate in the pharmaceutical field .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinoethoxy)ethanol Hydrochloride typically involves the reaction of 2-(2-chloroethoxy)ethanol with piperidine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidinoethoxy)ethanol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(2-Piperidinoethoxy)ethanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Piperidinoethoxy)ethanol Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Piperidinoethoxy)ethanol: Similar structure but without the hydrochloride group.
2-(2-Morpholinoethoxy)ethanol: Contains a morpholine ring instead of a piperidine ring.
2-(2-Pyrrolidinoethoxy)ethanol: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-(2-Piperidinoethoxy)ethanol Hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its solubility in various solvents and its reactivity make it a valuable intermediate in pharmaceutical synthesis and other applications.
Properties
CAS No. |
87630-97-5 |
|---|---|
Molecular Formula |
C9H20ClNO2 |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylethoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c11-7-9-12-8-6-10-4-2-1-3-5-10;/h11H,1-9H2;1H |
InChI Key |
OEOYQXROEWJSNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



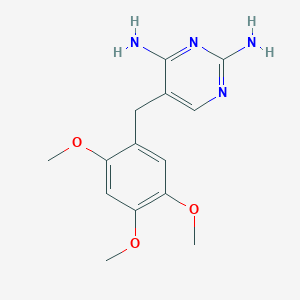
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
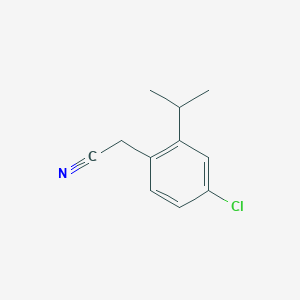
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)

